6-Fluoropyridazine-3-carbonitrile
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Overview
Description
6-Fluoropyridazine-3-carbonitrile is a heterocyclic compound that belongs to the pyridazine family. It contains a pyridazine ring with a cyano group and a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 6-fluoropyridazine with cyanogen bromide under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of 6-Fluoropyridazine-3-carbonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridazine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in [3 + n] cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Cycloaddition: Reagents such as azides or nitrile oxides are used under mild conditions to facilitate the formation of new heterocyclic rings.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Materials Science: It is used in the development of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Biology: The compound is employed in the design of molecular probes and sensors for detecting specific biological targets.
Mechanism of Action
The mechanism of action of 6-Fluoropyridazine-3-carbonitrile is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-3-carbonitrile: Similar in structure but lacks the additional nitrogen atom in the ring, which affects its chemical properties and reactivity.
Pyridazinone Derivatives: These compounds contain a similar pyridazine ring but with different substituents, leading to varied biological activities.
Uniqueness
6-Fluoropyridazine-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group in the pyridazine ring. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-fluoropyridazine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN3/c6-5-2-1-4(3-7)8-9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDISTIQLNPEDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725556 |
Source
|
Record name | 6-Fluoropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-70-3 |
Source
|
Record name | 6-Fluoropyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70725556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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